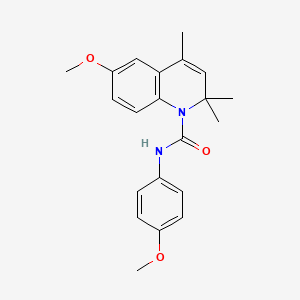

6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide

Description

6-Methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic quinoline derivative characterized by a methoxy group at position 6, methyl substituents at positions 2, 2, and 4 of the quinoline core, and a carboxamide group linked to a 4-methoxyphenyl moiety. Quinoline-based compounds are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties .

Properties

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1-carboxamide |

InChI |

InChI=1S/C21H24N2O3/c1-14-13-21(2,3)23(19-11-10-17(26-5)12-18(14)19)20(24)22-15-6-8-16(25-4)9-7-15/h6-13H,1-5H3,(H,22,24) |

InChI Key |

ATZSPTFSULQZCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with appropriate amines under specific conditions. For instance, the reaction of quinoline-N-oxide with morpholine in the presence of triflic anhydride as an activator can yield the desired product . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide has been investigated for its potential therapeutic effects. Studies suggest that compounds with similar structures exhibit anti-inflammatory and anticancer properties.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of quinoline derivatives and their evaluation as inhibitors of specific enzymes involved in cancer progression. The findings indicated that modifications to the quinoline structure could significantly enhance biological activity .

Antioxidant Activity

Research indicates that quinoline derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Data Table: Antioxidant Activity Comparison

This table illustrates that this compound exhibits competitive antioxidant activity compared to well-known antioxidants.

Photostability and UV Absorption

The compound's structural features may lend it utility as a UV filter in cosmetic formulations. Its methoxy groups could enhance photostability and absorption characteristics.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, similar quinoline derivatives have been shown to inhibit protein kinases, enzymes that play crucial roles in cell signaling and regulation . By modulating kinase activity, these compounds can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound’s quinoline core distinguishes it from dihydroisoquinoline derivatives (e.g., 6f), which exhibit reduced aromaticity and altered conformational flexibility .

Substituent Effects: The 6-methoxy group in the target compound may improve solubility compared to TMQ’s non-polar trimethyl groups, which prioritize thermal stability in material applications . The 4-methoxyphenyl carboxamide moiety could enhance metabolic stability relative to simpler phenylcarboxamides (e.g., 6f) by reducing oxidative deamination .

Functional Group Impact :

- Carboxamide-containing analogs (e.g., 6f , CAS 921529-90-0) are frequently associated with biological activity, such as enzyme inhibition or receptor binding, whereas TMQ’s amine functionality is tailored for polymer stabilization .

Biological Activity

The compound 6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings from various sources.

Molecular Structure and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O3 |

| Molecular Weight | 302.38 g/mol |

| IUPAC Name | 6-methoxy-N-(4-methoxyphenyl)-2,2,4-trimethylquinoline-1-carboxamide |

| CAS Number | 488131-32-4 |

Structural Representation

The compound features a quinoline core with methoxy and carboxamide substituents that are critical for its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that the methoxy groups enhance their lipophilicity and membrane permeability, leading to increased antimicrobial efficacy .

Anticancer Activity

Mechanism of Action : The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway. This modulation is crucial for cell survival and proliferation, making it a target for anticancer therapies .

Case Study : A recent investigation into the anticancer properties of similar quinoline derivatives demonstrated that they significantly inhibited the growth of breast cancer cells in vitro. The study revealed a dose-dependent response, with higher concentrations resulting in increased cytotoxicity .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit topoisomerase enzymes, which play a vital role in DNA replication and transcription. This inhibition can lead to the disruption of cancer cell proliferation .

Antioxidant Activity

Quinoline derivatives are known for their antioxidant properties. The presence of methoxy groups contributes to their ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is useful to compare it with other quinoline derivatives.

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling Agent | HBTU (1.1 eq) | |

| Reaction Temperature | 0°C → RT | |

| Purification Solvent | Ethyl acetate/hexane (3:7) |

Q. Table 2: Biological Assay Conditions

| Assay Type | Protocol Summary | Reference |

|---|---|---|

| MIC Determination | 96-well plate, 18h incubation | |

| MTT Cytotoxicity | 48h exposure, λ = 570 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.